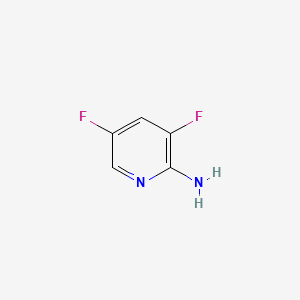

2-Amino-3,5-difluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLFMTZUPSBCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382525 | |

| Record name | 2-Amino-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732306-31-9 | |

| Record name | 2-Amino-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 732306-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Reactivity of 2-Amino-3,5-difluoropyridine: A Comprehensive Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and chemical reactivity of 2-Amino-3,5-difluoropyridine, a critical building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles like this compound highly valuable scaffolds.[1] This document details established synthetic methodologies, from classical approaches to more recent, scalable processes. Furthermore, it delves into the nuanced reactivity of this molecule, governed by the interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine substituents. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, valued for its role in establishing crucial interactions with biological targets.[1] The deliberate introduction of fluorine atoms into this privileged heterocyclic system can dramatically modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can lead to enhanced thermal and metabolic stability, alter the basicity of the pyridine nitrogen, and improve membrane permeability.[1] It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative impact of this element in drug design.[1]

This compound has emerged as a particularly versatile intermediate.[2] Its unique electronic profile, featuring an electron-donating amino group and two electron-withdrawing fluorine atoms, opens avenues for selective functionalization, making it a cornerstone for the synthesis of complex pharmaceutical agents.[1][2] This guide will elucidate the primary synthetic routes to this valuable compound and explore its rich and strategic chemical reactivity.

Synthetic Pathways to this compound

Several synthetic strategies have been developed to access this compound, each with its own advantages and considerations for scalability. The most prevalent methods originate from highly fluorinated pyridine precursors or involve the construction of the substituted ring system through a multi-step sequence.

Nucleophilic Aromatic Substitution of Polyfluoropyridines

A common and direct approach to this compound involves the selective nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridine rings. The inherent electron deficiency of the pyridine ring, amplified by the presence of multiple fluorine atoms, facilitates attack by nucleophiles, primarily at the 2- and 4-positions.[1][3]

2.1.1. Amination via Hydrazine Intermediate

A widely employed and reliable method proceeds through a two-step sequence involving a hydrazine intermediate. This pathway offers mild reaction conditions compared to direct amination with ammonia, which often requires high temperatures and pressures.[2]

The general workflow is as follows:

Sources

An In-Depth Technical Guide to 2-Amino-3,5-difluoropyridine: Properties, Synthesis, and Applications

This guide offers a comprehensive technical overview of 2-Amino-3,5-difluoropyridine, a pivotal building block in contemporary medicinal and agrochemical research. We will delve into its fundamental physical and chemical properties, explore its synthesis, and discuss its applications, providing researchers, scientists, and drug development professionals with a robust resource for their work.

Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine scaffolds are prevalent in a vast array of biologically active compounds, and their fluorination offers a powerful tool for modulating pharmacokinetic and pharmacodynamic profiles.[1] this compound, in particular, stands out due to its unique combination of an amino group and two fluorine substituents on the pyridine ring, which enhances both its stability and reactivity for further chemical modifications.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 732306-31-9 | [3][4] |

| Molecular Formula | C₅H₄F₂N₂ | [2][3][4] |

| Molecular Weight | 130.10 g/mol | [4] |

| Appearance | Colorless to white solid | [2][3] |

| Melting Point | 52-57 °C | [5] |

| Boiling Point | 155.8 ± 35.0 °C (Predicted) | [5][6] |

| Solubility | Soluble in most organic solvents; low water solubility. | [3][7] |

| pKa | 1.67 ± 0.49 (Predicted) | [6] |

| Flash Point | 81 °C | [5][6] |

| InChI Key | JVLFMTZUPSBCNJ-UHFFFAOYSA-N | [1][2][6] |

Synthesis of this compound

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, primarily leveraging the reactivity of polyfluorinated pyridine precursors.

Nucleophilic Aromatic Substitution (SNAr) on Polyfluoropyridines

A prevalent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridine rings, such as pentafluoropyridine.[1] The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen activates the pyridine nucleus towards nucleophilic attack.[1]

A common two-step approach involves:

-

Hydrazination: Reaction of a trifluoropyridine derivative with hydrazine monohydrate to form a hydrazinodifluoropyridine intermediate.[1][8]

-

Reduction: The intermediate is then reduced to yield this compound.[1][8] This reduction can be achieved using hydrogen gas with a Raney nickel catalyst.[8][9] This method is often preferred as it avoids the harsh conditions of direct amination with aqueous ammonia, which typically requires high temperatures and pressures.[1]

Another pathway involves the regioselective mono-dehalogenation of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine, followed by sequential reactions with hydrazine and subsequent reduction.[9]

Caption: Synthetic pathway from pentafluoropyridine.

Hofmann Rearrangement

A more recent and scalable approach involves the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[10] This method is advantageous for large-scale production as it avoids the use of highly reactive and sensitive compounds.[10]

Ammonolysis of Dihalogenated Pyridines

An alternative route starts with dihalogenated pyridines, such as 2,3-difluoro-5-chloropyridine.[1] The process involves ammonolysis to introduce the amino group, followed by a reduction step to replace the chlorine atom with hydrogen, yielding the final product.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is electron-deficient due to the electronegative nitrogen and fluorine atoms, making it susceptible to nucleophilic attack.[1] The fluorine atoms at positions 3 and 5 significantly activate the ring for SNAr reactions.[2] A wide array of nucleophiles, including alcohols, phenols, primary and secondary amines, and thiols, can readily react with this compound under relatively mild conditions.[2]

Directing Effects in Electrophilic Aromatic Substitution

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. However, the strong deactivating effect of the fluorine atoms and the pyridine nitrogen generally makes electrophilic substitution challenging. The directing effects of both the amino group and the fluorine atoms must be considered for any potential electrophilic functionalization.[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the amino (-NH₂) group, the pyridine ring, and the carbon-fluorine (C-F) bonds.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and amino groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the pyridine ring, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (130.10 g/mol ).

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research.

Medicinal Chemistry

This compound serves as a key building block for the synthesis of novel pharmaceutical agents.[2][9] The presence of the amino and difluoro groups provides strategic points for further functionalization to create more complex molecules with potential therapeutic activity.[2] It has been investigated for its potential as a pharmaceutical intermediate or active ingredient.[2] For instance, it has been shown to be an inhibitor of the hepatitis C virus and has been used in pharmaceutical preparations for infectious diseases.[11]

Agrochemicals

Similar to its role in medicinal chemistry, this compound is utilized in the development of new agricultural chemicals due to its reactive properties.[2] The incorporation of fluorinated pyridine moieties can lead to herbicides and pesticides with improved efficacy and environmental profiles.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, and if inhaled.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[5][7]

-

Handling: Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6]

Conclusion

This compound is a valuable and versatile heterocyclic compound with a unique combination of functional groups that make it an important intermediate in the synthesis of a wide range of biologically active molecules. Its well-defined physicochemical properties and reactivity profile, coupled with established synthetic routes, ensure its continued importance in the fields of drug discovery and agrochemical development. Researchers and scientists are encouraged to consider the strategic incorporation of this building block in their synthetic endeavors to access novel and potentially impactful chemical entities.

References

-

This compound - ChemBK. (URL: [Link])

- A process for preparing this compound or a salt thereof. (URL: )

-

SAFETY DATA SHEET. (URL: [Link])

-

This compound - Acros Pharmatech. (URL: [Link])

- A process for preparing this compound or a salt thereof. (URL: )

- Process for preparing 2-aminopyridine derivatives - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 732306-31-9 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound [acrospharmatech.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 9. WO2025093610A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 10. WO2025093631A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 11. This compound | 732306-31-9 [chemicalbook.com]

2-Amino-3,5-difluoropyridine: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyridines

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Pyridine scaffolds are also of immense importance, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] The convergence of these two privileged structural motifs in 2-Amino-3,5-difluoropyridine creates a powerful and versatile building block for the synthesis of novel and complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound in organic synthesis, with a focus on practical, field-proven insights for its effective utilization.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₂N₂ | [2] |

| Molecular Weight | 130.10 g/mol | [2] |

| CAS Number | 732306-31-9 | [2] |

| Melting Point | 52-57 °C | |

| Appearance | Solid | |

| ¹H NMR (CDCl₃) | δ ~7.81 (d, J=2.4 Hz, 1H), 7.07-7.14 (m, 1H), ~4.52 (br s, 2H) | [1] |

Spectroscopic Insights: The ¹H NMR spectrum provides key information for reaction monitoring. The distinct signals for the aromatic protons and the broad singlet for the amino protons can be used to track the consumption of the starting material and the formation of products. For more detailed structural elucidation, ¹⁹F NMR spectroscopy is a powerful tool, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[3][4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the scale of the synthesis and the availability of starting materials.

Route 1: From Polyfluorinated Pyridines

A common and efficient method starts from highly fluorinated pyridines, such as pentafluoropyridine. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen facilitates nucleophilic aromatic substitution (SNAr).[1]

PFP [label="Pentafluoropyridine"]; Intermediate [label="Hydrazino-tetrafluoropyridine"]; Product [label="this compound"];

PFP -> Intermediate [label="1. Hydrazine monohydrate\n2. Regioselective reduction"]; Intermediate -> Product [label="Reduction (e.g., Raney Ni, H₂)"]; }

Caption: Synthesis of this compound from pentafluoropyridine.Experimental Protocol (Illustrative):

-

Hydrazination: To a solution of pentafluoropyridine in a suitable solvent (e.g., ethanol), add hydrazine monohydrate dropwise at a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: Dissolve the crude hydrazino intermediate in a suitable solvent (e.g., methanol) and add a catalytic amount of Raney nickel.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: From Halogenated Pyridine Precursors

An alternative approach involves the use of readily available chlorinated pyridine derivatives, followed by halogen exchange and amination steps.[5]

TCP [label="2,3,5-Trichloropyridine"]; DFPCN [label="3,5-Difluoro-2-pyridinecarbonitrile"]; DFPCA [label="3,5-Difluoro-2-pyridinecarboxamide"]; Product [label="this compound"];

TCP -> DFPCN [label="Halogen Exchange (e.g., KF, phase-transfer catalyst)"]; DFPCN -> DFPCA [label="Hydrolysis"]; DFPCA -> Product [label="Hofmann Rearrangement"]; }

Caption: Synthesis of this compound via a multi-step sequence from 2,3,5-trichloropyridine.This route is particularly amenable to large-scale synthesis as it avoids the use of highly reactive and potentially hazardous reagents.[5]

Key Reactions and Applications in Organic Synthesis

The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms, make it a versatile substrate for a variety of important transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, renders it susceptible to nucleophilic attack.[1][6] The fluorine atoms, particularly at the 5-position, can act as leaving groups in SNAr reactions.

Starting_Material [label="this compound"]; Product [label="5-Substituted-2-amino-3-fluoropyridine"]; Nucleophile [label="Nucleophile (e.g., RO⁻, R₂N⁻, RS⁻)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Starting_Material -> Product; Nucleophile -> Starting_Material [label="SNAr"]; }

Caption: General scheme for the SNAr reaction of this compound.Experimental Protocol: O-Arylation (Illustrative)

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the desired alcohol or phenol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).

-

Base Addition: Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C to generate the alkoxide or phenoxide in situ.

-

Substrate Addition: Once the hydrogen evolution ceases, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] While the fluorine atoms in this compound can be displaced under certain conditions, the amino group itself can also participate in N-arylation or N-alkylation reactions, though this is less common for this specific substrate. A more frequent application involves the modification of a related halogenated precursor before the final amination step to yield a derivative of this compound. For the purpose of this guide, we will illustrate the coupling of an amine with a bromo-substituted difluoropyridine, a common strategy in multi-step syntheses.

Starting_Material [label="2-Bromo-3,5-difluoropyridine"]; Amine [label="Primary or Secondary Amine (R¹R²NH)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-Aryl/Alkyl-3,5-difluoropyridin-2-amine"];

Starting_Material -> Product; Amine -> Starting_Material [label="Pd catalyst, Ligand, Base"]; }

Caption: Buchwald-Hartwig amination for the synthesis of N-substituted 3,5-difluoropyridin-2-amines.Experimental Protocol (General):

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equivalents).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Under the inert atmosphere, add the aryl or heteroaryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds.[9][10] While the C-F bonds of this compound are generally less reactive in Suzuki couplings compared to C-Cl, C-Br, or C-I bonds, under specific conditions, direct C-F activation can be achieved. However, a more common strategy involves the use of a bromo or iodo-substituted analog of this compound as the coupling partner.

Starting_Material [label="2-Amino-5-bromo-3-fluoropyridine"]; Boronic_Acid [label="Aryl/Heteroaryl Boronic Acid (R-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Amino-5-aryl/heteroaryl-3-fluoropyridine"];

Starting_Material -> Product; Boronic_Acid -> Starting_Material [label="Pd catalyst, Base"]; }

Caption: Suzuki-Miyaura coupling for the synthesis of 5-aryl-2-amino-3-fluoropyridines.Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-10 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules

The utility of this compound as a building block is exemplified by its incorporation into a variety of biologically active molecules, including kinase inhibitors, antivirals, and agrochemicals.[11][12][13] The difluorinated pyridine core often imparts desirable pharmacokinetic properties and can engage in specific interactions with biological targets.

For instance, derivatives of 2-aminopyridine have shown promise as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The strategic placement of the fluorine atoms can enhance binding affinity and selectivity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features, stemming from the synergistic effects of the amino group and the fluorine substituents, provide access to a diverse range of complex and biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity in key transformations such as SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling is essential for its effective application in research, drug discovery, and process development. The protocols and insights provided in this guide serve as a practical resource for scientists and researchers seeking to leverage the synthetic potential of this powerful fluorinated pyridine derivative.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 897-903.

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing this compound or a salt thereof.

- MacMillan, D. S., Murray, P. R. D., & Scola, P. M. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075.

-

ResearchGate. (n.d.). Some bioactive compounds containing 2-Amino-3,5-dicarbonitrile-6-thio-pyridine scaffold. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Roberts, G. C. K. (Ed.). (1993). NMR of Macromolecules: A Practical Approach. Oxford University Press.

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]

-

ResearchGate. (2025). Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics.org [biophysics.org]

- 5. WO2025093631A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3,5-difluoropyridine (CAS 732306-31-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and biological properties of molecules. The strategic placement of fluorine atoms can modulate basicity, enhance metabolic stability, and improve membrane permeability, thereby optimizing pharmacokinetic and pharmacodynamic profiles. 2-Amino-3,5-difluoropyridine, with the CAS number 732306-31-9, is a prime exemplar of such a strategically fluorinated building block. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a colorless solid at room temperature. The presence of two electron-withdrawing fluorine atoms significantly reduces the basicity of the pyridine ring and the amino group, a key feature influencing its reactivity and biological interactions.[1]

| Property | Value | Source |

| CAS Number | 732306-31-9 | [2] |

| IUPAC Name | 3,5-difluoropyridin-2-amine | [1] |

| Synonyms | This compound, 3,5-Difluoro-2-pyridinamine | [3] |

| Molecular Formula | C₅H₄F₂N₂ | [2] |

| Molecular Weight | 130.10 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 52-57 °C | [3] |

| Boiling Point | 155.8±35.0 °C (Predicted) | [4] |

| pKa | 1.67±0.49 (Predicted) | [1] |

| InChI Key | JVLFMTZUPSBCNJ-UHFFFAOYSA-N | [3] |

| SMILES | Nc1ncc(F)cc1F | [3] |

Spectroscopic Data:

While comprehensive experimental spectral data is not widely published, the following has been reported or can be predicted based on its structure:

-

¹H NMR Spectroscopy: Characteristic signals for the amino protons and aromatic protons are expected, with the chemical shifts influenced by the electron-withdrawing fluorine atoms.[1]

-

¹³C NMR Spectroscopy: The carbon atoms directly bonded to fluorine are anticipated to exhibit large C-F coupling constants and appear significantly downfield.[5]

-

Infrared Spectroscopy: Sharp bands corresponding to N-H stretching vibrations of the primary amino group are expected, with their frequencies shifted due to the electronic effects of the fluorine atoms.[1]

Applications in Drug Discovery and Development

The unique electronic properties of this compound make it a valuable synthon in the design of novel therapeutic agents.

A Key Building Block for Fluoroquinolone Antibiotics

Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6][7] The incorporation of the 2-amino-3,5-difluoropyridinyl moiety into the fluoroquinolone scaffold has been a successful strategy to enhance antibacterial potency and overcome resistance mechanisms.[8]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The bactericidal activity of fluoroquinolones stems from their ability to stabilize the complex formed between DNA gyrase and DNA. This stabilization traps the enzyme in a state where it has introduced a double-strand break in the DNA, but is prevented from re-ligating it. The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately cell death.[9][10]

Caption: Fluoroquinolone mechanism of action on bacterial DNA gyrase.

Potential as a Scaffold for Hepatitis C Virus (HCV) Inhibitors

While direct evidence for the anti-HCV activity of this compound itself is limited, its structural motifs are present in compounds investigated as inhibitors of HCV replication.[11] The primary targets for many direct-acting antiviral agents against HCV are the viral non-structural proteins, such as the NS3/4A protease, which are essential for the viral life cycle.[12][13] The development of novel small molecule inhibitors is a key strategy in the ongoing effort to combat HCV infection. The unique properties of fluorinated pyridines make them attractive scaffolds for the design of such inhibitors.

Synthesis and Purification

The synthesis of this compound typically involves the manipulation of highly fluorinated pyridine precursors.

Synthetic Workflow

A common synthetic strategy involves the nucleophilic aromatic substitution of a polyfluorinated pyridine, followed by reduction.

Sources

- 1. Buy this compound | 732306-31-9 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 732306-31-9 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2009134616A2 - Novel inhibitors of hepatitis c virus replication - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Spectroscopic Analysis of 2-Amino-3,5-difluoropyridine

Executive Summary: This guide provides a detailed examination of 2-Amino-3,5-difluoropyridine, a pivotal building block in medicinal and materials chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural characteristics and offers a comprehensive walkthrough of its spectroscopic analysis. By integrating theoretical principles with practical, field-proven insights, this whitepaper serves as an essential resource for the characterization and utilization of this versatile fluorinated pyridine derivative.

Introduction

The Ascendancy of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability (lipophilicity), and binding affinity to biological targets. It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its impact. Pyridine derivatives, in particular, are prevalent core structures in numerous FDA-approved drugs, valued for their versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.

This compound: A Versatile Synthetic Intermediate

Within this important class of compounds, this compound has emerged as a critical intermediate. Its structure, featuring a nucleophilic amino group and two electron-withdrawing fluorine atoms on an electron-deficient pyridine ring, provides a unique combination of reactive sites for synthetic transformations. This arrangement allows for selective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, making it an invaluable precursor for complex molecular architectures in pharmaceuticals and agrochemicals.[1] Research has highlighted its utility in the synthesis of potential inhibitors for enzymes such as the hepatitis C virus.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 732306-31-9 | [1][2][3][4] |

| Molecular Formula | C₅H₄F₂N₂ | [2][3][4] |

| Molecular Weight | 130.10 g/mol | [2][3] |

| Appearance | Colorless to light yellow/pale brown crystalline solid | [2] |

| Melting Point | 52-57 °C | [3] |

| Boiling Point | 155.8 °C (Predicted) | [2] |

| Density | 1.393 g/cm³ (Predicted) | [1] |

| IUPAC Name | 3,5-difluoropyridin-2-amine | [2] |

Molecular Structure and Electronic Effects

Chemical Structure

The structural arrangement of this compound is foundational to its reactivity and spectroscopic signature. The pyridine ring is substituted at the C2, C3, and C5 positions.

Sources

An In-depth Technical Guide to the Reactivity and Selectivity of 2-Amino-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast landscape of fluorinated heterocycles, 2-Amino-3,5-difluoropyridine has emerged as a versatile and highly valuable building block. Its strategic placement of amino and fluoro substituents creates a unique electronic environment, offering a rich platform for selective chemical modifications. This guide, intended for researchers and professionals in drug development, provides a comprehensive exploration of the reactivity and selectivity of this important scaffold. We will delve into the underlying principles that govern its chemical behavior and provide practical insights into its application in synthesis.

The Electronic Landscape of this compound: A Duality of Reactivity

The chemical persona of this compound is defined by the interplay between the electron-donating amino group at the C2 position and the two strongly electron-withdrawing fluorine atoms at the C3 and C5 positions. This arrangement renders the pyridine ring electron-deficient, a key determinant of its reactivity.

The lone pair of electrons on the amino group pushes electron density into the ring, which would typically activate it towards electrophilic attack. However, the powerful inductive and resonance effects of the two fluorine atoms overwhelmingly withdraw electron density, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][2] This electron-deficient nature also significantly reduces the basicity of the pyridine nitrogen. The predicted pKa of this compound is approximately 1.67, a stark contrast to pyridine's pKa of 5.25, highlighting the profound impact of fluorine substitution.[3]

This duality—an electron-donating group on a highly electron-deficient ring—is the key to its synthetic utility, allowing for a range of selective transformations that will be explored in the subsequent sections.

Synthesis of this compound: Strategic Pathways to a Key Intermediate

Several synthetic routes to this compound have been developed, each with its own advantages and considerations for scalability and safety.

From Polyfluorinated Pyridines: A Nucleophilic Substitution Approach

A common and well-established method starts from the highly reactive pentafluoropyridine. The strong electron-withdrawing nature of the fluorine atoms facilitates nucleophilic aromatic substitution, primarily at the 2- and 4-positions.[1][2] A two-step process involving a hydrazine intermediate is often favored over direct amination with ammonia, which can require harsh conditions.[1][2]

-

Hydrazination: A trifluoropyridine derivative is reacted with hydrazine monohydrate to yield a hydrazinodifluoropyridine intermediate.[1][2]

-

Reduction: The hydrazino group is then reduced to the primary amine using a catalyst such as Raney Nickel under a hydrogen atmosphere.[1][2] This method is advantageous due to its milder conditions and often results in higher purity products.[1][2]

From Polychlorinated Pyridines: A Halogen Exchange and Rearrangement Strategy

An alternative, scalable approach begins with the more readily available 2,3,5-trichloropyridine. This multi-step synthesis involves a sequence of halogen exchange (Halex) reactions and a Hofmann rearrangement.[4]

Experimental Protocol: Synthesis via Hofmann Rearrangement

-

Step 1: Fluorination and Cyanation of 2,3,5-Trichloropyridine. 2,3,5-trichloropyridine is converted to 3,5-difluoro-2-pyridinecarbonitrile through a series of nucleophilic aromatic fluorination and cyanation reactions.[4]

-

Step 2: Hydrolysis to 3,5-difluoro-2-pyridinecarboxamide. The nitrile is hydrolyzed to the corresponding amide. For example, 3,5-difluoropicolinamide (16.05 g) can be stirred in aqueous hydrochloric acid (37% wt., 35.3 mL) at 50°C for 4 hours, followed by stirring at ambient temperature for 16 hours to yield 3,5-difluoro-2-pyridinecarboxamide.[4]

-

Step 3: Hofmann Rearrangement. The amide (74 g) is treated with aqueous sodium hypochlorite (10% wt., 272 mL) and sodium hydroxide (35.2 g) in water (740 mL). The mixture is stirred at ambient temperature for 17 hours, then heated to 65°C for 4 hours to afford this compound.[4]

This route is particularly attractive for large-scale production as it avoids the use of highly reactive and sensitive reagents.

Diagram: Synthesis of this compound via Hofmann Rearrangement

Caption: Synthetic pathway from 2,3,5-trichloropyridine.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Manifold

The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic attack, with the fluorine atoms serving as excellent leaving groups. The general mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Regioselectivity in SNAr Reactions

A key question in the SNAr chemistry of this compound is the regioselectivity: which of the two fluorine atoms, at C3 or C5, is preferentially displaced? The outcome is a delicate balance of electronic and steric factors.

-

Electronic Effects: The amino group at C2 is a strong ortho-, para-director for electrophilic aromatic substitution, but its influence on nucleophilic substitution is more complex. It can potentially stabilize an adjacent negative charge through resonance. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack.

-

Steric Effects: The amino group at C2 can sterically hinder the approach of a nucleophile to the adjacent C3 position.

While specific comparative studies on the regioselectivity of SNAr on this compound are not extensively detailed in the readily available literature, general principles of SNAr on polyfluorinated pyridines suggest that the position of attack is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in perfluoro-(4-phenylpyridine), reaction with sodium methoxide primarily occurs at the 2-position, while reaction with aqueous ammonia also shows substitution at the 2-position.[5]

Diagram: General Mechanism of SNAr on this compound

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. WO2025093610A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 5. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Ascendancy of 2-Amino-3,5-difluoropyridine Derivatives in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Fluorine Factor in Pyridine Scaffolds

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's physicochemical and biological profile.[1] In the realm of drug development, this translates to enhanced metabolic stability, improved membrane permeability (lipophilicity), and modulated basicity of nearby functional groups, often leading to superior binding affinity for biological targets and improved pharmacokinetic profiles.[1][2] It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom.[1]

Within this landscape, pyridine and its derivatives stand out as privileged structures, forming the core of numerous FDA-approved drugs with a broad spectrum of therapeutic applications.[1] The fusion of these two powerful concepts—the versatile pyridine ring and the transformative effects of fluorine—has given rise to a critical class of building blocks. Among these, 2-Amino-3,5-difluoropyridine has emerged as a particularly valuable synthon, a versatile starting point for the synthesis of complex molecules destined for pharmaceutical, agrochemical, and materials science applications.[3] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound derivatives, offering field-proven insights for professionals in chemical research and drug development.

Part 1: Strategic Synthesis of the this compound Core

The synthesis of the this compound scaffold is challenging due to the limited methods for introducing fluorine onto a pyridine ring.[4][5] However, several robust strategies have been developed, each with distinct advantages depending on the desired scale and available precursors.

Nucleophilic Aromatic Substitution (SNAr) from Polyfluorinated Pyridines

The most established routes begin with highly reactive, electron-deficient polyfluorinated pyridines, such as pentafluoropyridine. The strong electron-withdrawing effect of the fluorine atoms and the ring nitrogen makes the C2 and C4 positions highly susceptible to nucleophilic attack.[1]

A prevalent and effective method involves a two-step sequence:

-

Hydrazination: A precursor like 3-substituted-2,5,6-trifluoropyridine is reacted with hydrazine monohydrate. The hydrazine selectively displaces a fluorine atom, typically at the 2-position, to form a stable 2-hydrazino intermediate.[1][3][6]

-

Reduction: The resulting hydrazino group is then reduced to the primary amine. This transformation is commonly achieved via catalytic hydrogenation using Raney nickel under a hydrogen atmosphere.[1][3][6] This method is advantageous as it proceeds under mild conditions and avoids the high pressures and temperatures often required for direct amination with ammonia.[1][6]

Experimental Protocol: Hydrazine-Mediated Synthesis

-

Step 1: Preparation of 2-Hydrazino-3,5-difluoropyridine

-

To a solution of 2,3,5-trifluoropyridine in n-propanol, add hydrazine monohydrate (3 to 15 equivalents).

-

Heat the mixture at a temperature between 50°C and 150°C and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield 2-hydrazino-3,5-difluoropyridine.

-

-

Step 2: Reduction to this compound

-

In a hydrogenation reactor, charge the 2-hydrazino-3,5-difluoropyridine intermediate, a suitable solvent such as methanol, and a Raney nickel catalyst.

-

Pressurize the reactor with hydrogen gas.

-

Maintain the reaction at room temperature (15-25°C) for 10 to 24 hours, monitoring for the completion of the reaction.[6]

-

Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound, often in high purity (>98%).[6]

-

Industrial Scale Synthesis via Hofmann Rearrangement

For large-scale production, a recently developed process offers a safer and more scalable alternative that avoids highly reactive or toxic intermediates.[4][5] This method utilizes a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.

The key steps are:

-

Multi-step conversion of 2,3,5-trichloropyridine to 3,5-difluoro-2-pyridinecarbonitrile.

-

Hydrolysis of the nitrile to the corresponding carboxamide (3,5-difluoro-2-pyridinecarboxamide).

-

Hofmann Rearrangement of the carboxamide in the presence of a hypohalite source (e.g., sodium hypobromite) and a strong base to yield this compound.[4]

This pathway is particularly amenable to industrial settings as it relies on more stable and manageable reagents.[4]

Caption: Industrial synthesis via Hofmann Rearrangement.

Modern Catalytic Approaches

The field is continually evolving with the development of advanced catalytic methods. For instance, Rh(III)-catalyzed C-H functionalization has been demonstrated for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[7][8] While not a direct route to the title compound, these methods showcase the power of modern catalysis in constructing complex fluorinated pyridine rings and offer future avenues for derivative synthesis.[7] Another approach involves direct C-H fluorination using reagents like Silver(II) fluoride (AgF₂), which can selectively convert C-H bonds adjacent to the nitrogen in pyridines to C-F bonds.[9]

| Synthetic Strategy | Starting Material | Key Reagents/Reaction | Advantages | Primary References |

| Hydrazine-Mediated Route | Polyfluorinated Pyridine | 1. Hydrazine Monohydrate2. Raney Ni, H₂ | High purity, mild conditions | [1][3][6] |

| Hofmann Rearrangement | 2,3,5-Trichloropyridine | 1. Hydrolysis2. Hypohalite, Base | Scalable, avoids toxic reagents | [4][5] |

| Direct Amination | Tetrafluoropyridine | Aqueous Ammonia | Fewer steps | Requires high temp/pressure, lower purity |

| C-H Functionalization | α-fluoro-α,β-unsaturated oximes | Rh(III) catalyst, alkynes | Builds complex derivatives directly | Not a direct route to the parent amine |

Part 2: Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile building block for creating a diverse range of functional molecules.[3]

Medicinal Chemistry and Pharmaceutical Agents

This scaffold is a cornerstone in the synthesis of novel pharmaceutical agents.[3][4][5] The combination of the nucleophilic amino group and the electron-deficient, fluorinated pyridine ring allows for a wide array of subsequent chemical modifications.

-

Enzyme Inhibitors: Derivatives have been investigated for their potential as enzyme inhibitors. For example, certain compounds based on this core have shown activity against the hepatitis C virus.[10]

-

Oncology: Fluorinated pyrimidines and pyridines are classes of compounds with significant applications in cancer treatment.[2][11] The this compound scaffold is used in the development of kinase inhibitors and other targeted cancer therapies. Sotorasib, an FDA-approved drug for non-small cell lung cancer, features a complex heterocyclic system built from a fluorinated nicotinic acid derivative, highlighting the importance of this structural motif.[12]

-

CNS Agents and Radiotracers: The fluoropyridine moiety is critical for developing agents that target the central nervous system. A prominent application is in Positron Emission Tomography (PET) imaging.[13] The synthesis of fluorine-18 labeled radiotracers allows for non-invasive imaging of biological processes.[13][14] Nifene, a selective nicotinic α4β2* receptor partial agonist used as a PET radiotracer, incorporates a fluoropyridine ring, demonstrating the utility of this core in diagnostic applications.[15]

Caption: Applications derived from the core scaffold.

Agrochemicals and Materials Science

Beyond pharmaceuticals, the reactive properties of this compound make it a useful intermediate in the development of advanced agrochemicals.[3] In materials science, the incorporation of fluorinated aromatic rings can impart desirable properties such as thermal stability and altered electronic characteristics, opening avenues for research into new functional materials.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern synthetic chemist. Its synthesis, achievable through several robust and scalable methods, provides access to a scaffold primed for diversification. The unique electronic properties conferred by the dual fluorine substituents and the amino group make it an invaluable building block for creating high-value molecules. From life-saving pharmaceuticals and advanced diagnostic agents to the next generation of agrochemicals, the derivatives of this compound will undoubtedly continue to be at the forefront of chemical innovation.

References

-

Kier, A. B., & Nebert, D. W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. International Journal of Molecular Sciences, 21(15), 5439. [Link]

-

McNally, A., Haffemayer, B., & Collins, B. S. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition, 54(4), 1271–1274. [Link]

-

ResearchGate. (n.d.). Synthesis of Ring‐Fluorinated Pyridines. [Link]

-

PubMed. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing this compound or a salt thereof.

- Google Patents. (n.d.). WO2025093610A1 - A process for preparing this compound or a salt thereof.

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 10-23. [Link]

-

PubMed. (2011). Selective synthesis of poly-substituted fluorine-containing pyridines and dihydropyrimidines via cascade C-F bond cleavage protocol. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

PubMed. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. [Link]

-

PubMed. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. [Link]

-

Wikipedia. (n.d.). Nifene. [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ChemBK. (n.d.). This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 732306-31-9 [smolecule.com]

- 4. WO2025093631A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 5. WO2025093610A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 6. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. This compound | 732306-31-9 [chemicalbook.com]

- 11. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nifene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-3,5-difluoropyridine: Strategies, Mechanisms, and Practical Considerations

Introduction: The Significance of the 2-Amino-3,5-difluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The this compound moiety is a privileged structural motif, sought after for its ability to modulate the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of the aminopyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, offering researchers and process chemists a comprehensive understanding of the starting materials, reaction mechanisms, and practical considerations for its synthesis.

Section 1: The Workhorse Route: Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Pyridines

The most established and versatile approach to this compound and its derivatives begins with highly activated, perfluorinated pyridine rings. The inherent electron deficiency of the pyridine ring, amplified by multiple fluorine substituents, renders it highly susceptible to nucleophilic attack, primarily at the 2-, 4-, and 6-positions.

Causality Behind the Experimental Choice

Pentafluoropyridine and its derivatives are ideal starting points due to the predictable regioselectivity of nucleophilic aromatic substitution (SNAr). The fluorine atoms act as excellent leaving groups, and the strong electron-withdrawing environment activates the ring for attack by nitrogen nucleophiles. This pathway offers a clear and logical progression to the target molecule.

Synthetic Strategy 1.1: Two-Step Amination via a Hydrazine Intermediate

This method is often preferred for its milder conditions and higher purity profile compared to direct amination with ammonia.[1][2] It involves an initial substitution with hydrazine, followed by reductive cleavage of the N-N bond.

Experimental Protocol:

-

Step 1: Hydrazination.

-

To a solution of a suitable trifluoropyridine derivative (e.g., 3-substituted-2,5,6-trifluoropyridine) in a polar aprotic solvent such as ethanol or acetonitrile, add hydrazine monohydrate (1.1 to 1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to a controlled temperature, typically between 60–80°C, and monitored by TLC or LC-MS until the starting material is consumed.[1]

-

Upon completion, the reaction is cooled, and the intermediate, 2-hydrazino-3-substituted-5,6-difluoropyridine, is isolated by precipitation or extraction.

-

-

Step 2: Reduction.

-

The isolated hydrazino-intermediate is dissolved in a solvent like methanol or ethanol.

-

A Raney Nickel catalyst (typically 5-10 wt%) is added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[3]

-

The flask is then purged with hydrogen gas, and the reaction proceeds under a hydrogen atmosphere (from a balloon or a hydrogenation reactor) at room temperature for 12-24 hours.[1][3]

-

Catalyst removal is achieved by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.[3]

-

Self-Validating System: The success of this protocol relies on the clear separation and characterization of the hydrazino intermediate before proceeding to the reduction step. The disappearance of the starting material in Step 1 and the formation of the final amine in Step 2, confirmed by spectroscopic methods (NMR, MS), validates the process. The avoidance of high-pressure ammonia is a key safety and purity advantage.[2]

Caption: Synthesis of this compound via a hydrazine intermediate.

Section 2: A Scalable Industrial Approach: The Hofmann Rearrangement Pathway

For large-scale production, factors like cost of starting materials, safety, and atom economy become paramount. A recently disclosed and highly efficient route starts from the more accessible 2,3,5-trichloropyridine and culminates in a Hofmann rearrangement.[4][5]

Causality Behind the Experimental Choice

This multi-step synthesis is strategically designed for industrial scale-up. It begins with a robust and inexpensive starting material (2,3,5-trichloropyridine) and proceeds through stable, crystalline intermediates. The key steps involve converting a nitrile to an amide, followed by a classic named reaction—the Hofmann rearrangement—which is well-understood and reliable for converting amides to primary amines with the loss of one carbon atom.[4] This avoids the use of highly energetic or difficult-to-handle reagents in the final amination step.

Experimental Protocol:

-

Step 1: Cyanation.

-

2,3,5-Trichloropyridine is reacted with a cyanating agent, such as zinc cyanide or copper(I) cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a high-boiling polar aprotic solvent like DMF or DMA. This selectively converts the chloro-group at the 2-position to a nitrile.

-

-

Step 2: Halogen Exchange (Fluorination).

-

The resulting 3,5-dichloro-2-pyridinecarbonitrile is subjected to a halogen exchange (Halex) reaction.[5] This is typically performed using an anhydrous fluoride source like spray-dried potassium fluoride (KF) in a high-boiling solvent such as sulfolane or DMSO at elevated temperatures (180-220°C).[5][6] This step replaces both chlorine atoms with fluorine to yield 3,5-difluoro-2-pyridinecarbonitrile.

-

-

Step 3: Hydrolysis.

-

The nitrile is then hydrolyzed to the corresponding primary amide, 3,5-difluoro-2-pyridinecarboxamide. This can be achieved under acidic (e.g., concentrated H₂SO₄) or basic (e.g., NaOH with H₂O₂) conditions.

-

-

Step 4: Hofmann Rearrangement.

Caption: Scalable synthesis via Hofmann rearrangement from 2,3,5-trichloropyridine.

Data Summary: Comparison of Synthetic Routes

| Starting Material | Key Transformation(s) | Typical Yield | Advantages | Disadvantages |

| Pentafluoropyridine | SNAr (via Hydrazine) | High | High purity, mild reduction step.[2] | Expensive starting material, use of hydrazine. |

| 2,3,5-Trichloropyridine | Halex, Hofmann Rearrangement | High | Inexpensive starting material, scalable.[4][5] | Multi-step, requires high temperatures for Halex. |

| 2-Aminopyridine derivatives | Electrophilic Fluorination | Good to High | Direct C-H functionalization.[7][8] | Requires specific substitution patterns for regioselectivity, expensive fluorinating agents.[9] |

Section 3: Direct Fluorination of Activated Pyridine Rings

A more modern and atom-economical approach involves the direct C-H fluorination of pre-functionalized pyridine rings. This strategy often employs electrophilic fluorinating agents.

Causality Behind the Experimental Choice

This route is attractive because it builds the desired functionality directly onto a simpler, pre-existing aminopyridine core, potentially reducing step count. The choice of an electrophilic fluorinating agent like Selectfluor is driven by its relative safety and ease of handling compared to elemental fluorine. The key scientific challenge and point of control is achieving the correct regioselectivity. The existing amino group at C2 strongly directs the electrophilic attack.[8][9]

Experimental Protocol:

-

Substrate Preparation: Start with a 2-aminopyridine that may already contain one fluorine atom or another directing group to guide the second fluorination.

-

Fluorination Reaction:

-

Dissolve the 2-aminopyridine substrate in a suitable solvent system. A biphasic system like chloroform and water has been shown to be effective, as it can improve the solubility of the substrate.[9]

-

Add the electrophilic fluorinating agent, typically Selectfluor (1-((chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in portions at room temperature.[7][8]

-

The reaction is stirred under mild conditions (e.g., room temperature) for several hours to 24 hours.[9] Progress is monitored by ¹⁹F NMR or LC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated through standard workup and purification procedures, often involving column chromatography.

-

Trustworthiness and Validation: The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting pyridine.[7] For 2-aminopyridines, electrophilic attack generally favors the C5 position. Therefore, to synthesize the 3,5-difluoro derivative, one would ideally start with a 2-amino-3-fluoropyridine or a substrate where other positions are blocked. The reaction's outcome must be rigorously validated by 2D NMR spectroscopy to confirm the positions of fluorine incorporation.

Caption: Direct C-H fluorination using an electrophilic fluorinating agent.

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions. The choice of the optimal route is dictated by the specific requirements of the research or manufacturing campaign, including scale, cost, available starting materials, and safety infrastructure.

-

The SNAr approach from polyfluorinated pyridines offers a reliable and well-documented path, particularly the two-step hydrazine method which ensures high purity.[1][2]

-

For industrial-scale synthesis, the Hofmann rearrangement pathway starting from 2,3,5-trichloropyridine presents a robust, economically viable, and scalable option.[4][5]

-

Direct electrophilic fluorination represents a more modern, step-economical strategy, though careful consideration of regioselectivity is critical to its successful implementation.[8][9]

This guide serves as a foundational resource for chemists to make informed decisions when embarking on the synthesis of this critical pharmaceutical building block.

References

-

Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed . PubMed. Available at: [Link]

-

Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H) - ACS Publications . ACS Publications. Available at: [Link]

-

Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters . ACS Publications. Available at: [Link]

- WO2025093631A1 - A process for preparing this compound or a salt thereof. Google Patents.

-

Synthesis of meta -substituted [ 18 F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N -oxides - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC02362B . Royal Society of Chemistry. Available at: [Link]

-

Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine . Society of Nuclear Medicine and Molecular Imaging. Available at: [Link]

- WO2025093610A1 - A process for preparing this compound or a salt thereof. Google Patents.

-

This compound - ChemBK . ChemBK. Available at: [Link]

- Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents. Google Patents.

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. Google Patents.

-

New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate . ResearchGate. Available at: [Link]

- US4071521A - Process for making 2,6-difluoro pyridine - Google Patents. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 732306-31-9 [smolecule.com]

- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 4. WO2025093631A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 5. WO2025093610A1 - A process for preparing this compound or a salt thereof - Google Patents [patents.google.com]

- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 7. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of 2-Amino-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Chemical Landscape of a Fluorinated Pyridine

2-Amino-3,5-difluoropyridine is a versatile building block in modern medicinal chemistry and drug development.[1][2] The strategic incorporation of fluorine atoms onto the pyridine scaffold can significantly modulate the physicochemical and biological properties of a molecule, including metabolic stability and binding affinity.[1] However, the very electronic characteristics that make this compound a valuable synthetic intermediate also necessitate a nuanced understanding of its potential hazards. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, moving beyond standard safety data sheet (SDS) recommendations to offer insights into the causality behind these procedures. Our aim is to empower researchers to work confidently and safely with this reactive compound.

Hazard Identification and Risk Assessment: A Multifaceted Profile

This compound presents a combination of hazards that require careful consideration. It is classified as harmful if swallowed, in contact with skin, or inhaled.[3][4] Furthermore, it is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3][4]

Toxicological Profile: Understanding the "Why"

The toxicity of this compound can be attributed to several factors inherent to its structure:

-

Aminopyridine Core: Aminopyridines as a class are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[5] Their mechanism of toxicity can involve the blockage of potassium (K+) channels, which can lead to neurological effects such as convulsions or seizures.[5]

-

Fluorine Substitution: The presence of fluorine atoms can alter the metabolic pathways of the compound. While the carbon-fluorine bond is strong, metabolic processes can sometimes liberate fluoride ions or lead to the formation of toxic metabolites.[6] For instance, the metabolism of some fluorine-containing drugs can produce harmful substances like fluoroacetic acid.[6]

-

Irritant Properties: The irritant effects on the skin, eyes, and respiratory system are likely due to the compound's chemical reactivity and its ability to interact with biological macromolecules.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₂N₂ | [3][7] |

| Molecular Weight | 130.10 g/mol | [7][8] |

| Appearance | Solid | [8] |

| Melting Point | 52-57 °C | [8] |

| Boiling Point | 155.8 ± 35.0 °C (Predicted) | [9] |

| Flash Point | 81 °C | [8] |

| pKa | 1.67 ± 0.49 (Predicted) | [9][10] |

The relatively low melting point indicates that this compound may be encountered as a solid or a low-melting solid in the laboratory. The flash point of 81°C suggests that while not highly flammable, it can be ignited.[8] The predicted pKa value highlights that the fluorine atoms significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[10]

Safe Handling and Personal Protective Equipment (PPE): A Proactive Approach

Given its hazard profile, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.